N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide
説明
特性
IUPAC Name |
N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c29-23(11-16-30-20-9-5-2-6-10-20)26-21-17-22(25-18-24-21)28-14-12-27(13-15-28)19-7-3-1-4-8-19/h1-10,17-18H,11-16H2,(H,24,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLCHOWTLQODDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)CCSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-phenylpiperazine. This can be achieved through the reaction of phenylamine with ethylene glycol in the presence of a catalyst.
Pyrimidine Ring Formation: The next step is the formation of the pyrimidine ring. This can be synthesized by reacting 2,4-dichloropyrimidine with the piperazine derivative under basic conditions.
Thioether Formation: The final step involves the introduction of the phenylthio group. This can be done by reacting the intermediate compound with thiophenol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
化学反応の分析
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structure allows it to interact with various biological targets, making it a candidate for the development of new drugs, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value products.
作用機序
The mechanism of action of N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyrimidine ring can bind to nucleic acids or enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several kinase inhibitors, particularly those targeting Janus kinases (JAK). A comparative analysis is outlined below:
Table 1: Structural Comparison
Key Observations:
- Core Modifications : Unlike londamocitinib, which incorporates an indole ring fused to pyrimidine, the target compound retains a simpler pyrimidine core. This simplification may reduce synthetic complexity but could limit target specificity.
- Substituent Effects: The phenylthio group in the target compound replaces the methoxy and methylpiperazine groups in londamocitinib.
- Selectivity : Londamocitinib’s 4-methylpiperazine and methanesulfonyl groups are optimized for JAK1/2 inhibition, whereas the target compound’s 4-phenylpiperazine may shift selectivity toward other kinases (e.g., EGFR or PDGFR).
Pharmacokinetic and Pharmacodynamic Insights
Table 2: Hypothesized Pharmacokinetic Properties*
Mechanistic Differences:
- JAK Inhibition: Londamocitinib demonstrates nanomolar potency against JAK1/2 (IC₅₀: 2–5 nM), attributed to its methanesulfonyl and fluoro substituents stabilizing interactions with the kinase’s hydrophobic pocket . The target compound lacks these groups, suggesting weaker JAK affinity but possible off-target kinase activity.
- Solubility : The phenylpiperazine group in the target compound may enhance aqueous solubility compared to londamocitinib’s methylpiperazine, though this remains unverified.
生物活性
N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and certain types of cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is , with a molecular weight of 419.5 g/mol. Its structure includes a pyrimidine core, a phenylpiperazine moiety, and a phenylthio group, which contribute to its unique biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1396761-14-0 |
Target Enzyme: Acetylcholinesterase (AChE)
The primary target of N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide is acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.
Mode of Action:
- Inhibition of AChE: The compound binds to the active site of AChE, preventing it from breaking down acetylcholine.
- Increased Acetylcholine Levels: Elevated levels of acetylcholine can improve cognitive functions, which is particularly beneficial in conditions such as Alzheimer's disease.
Cellular Impact
The inhibition of AChE by this compound influences various cellular processes:
- Cell Signaling Pathways: Enhanced acetylcholine levels can modulate signaling pathways involved in neuronal survival and growth.
- Gene Expression: Changes in neurotransmitter levels may affect the expression of genes involved in synaptic plasticity and memory formation.
Research Findings
Several studies have evaluated the biological activity of this compound:
- Cognitive Enhancement: In vitro studies demonstrated that N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide significantly improved memory retention in animal models by increasing synaptic acetylcholine levels.
-
Anticancer Activity: Preliminary findings suggest that the compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- It showed significant inhibitory effects on the proliferation of breast cancer (MDA-MB-231) and lung cancer (A549) cell lines with IC50 values indicating potent activity.
Study 1: Cognitive Function Improvement
A study involving aged rats treated with N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)-3-(phenylthio)propanamide reported improvements in memory tasks compared to control groups. The treatment group exhibited enhanced performance in maze tests, suggesting cognitive benefits attributed to increased cholinergic activity.
Study 2: Cancer Cell Line Testing
In vitro assays on human leukemia cells demonstrated that the compound induced apoptosis through mitochondrial pathways, leading to decreased cell viability and increased caspase activity. The EC50 values for cell death were significantly lower than those observed in normal cells, indicating selective cytotoxicity towards malignant cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
